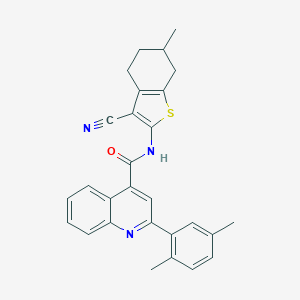![molecular formula C18H16ClNO2 B445249 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-74-3](/img/structure/B445249.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chloro-methylphenoxy group, which is found in certain types of herbicides .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the aldehyde group could make it reactive towards nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Antimicrobial Applications : A series of indole semicarbazone derivatives have been synthesized to explore their antimicrobial activities. These compounds have shown good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010). This demonstrates the potential of indole derivatives in developing new antimicrobial agents.
Synthesis of Heterocyclic Compounds
Heterocyclic Compound Synthesis : Indole derivatives have been used as intermediates in synthesizing a variety of heterocyclic compounds. For instance, the synthesis of new heterocyclic compounds containing the indole moiety has been reported, showcasing the versatility of indole derivatives in organic synthesis (Sayed et al., 2017). These compounds have potential applications in pharmaceuticals and materials science.
Natural Product Isolation
Isolation from Natural Sources : Indole derivatives have been isolated from natural sources, such as marine sponges. These compounds, including new indole derivatives, have been identified and characterized, adding to the diversity of naturally occurring indole-based compounds with potential biological activities (Abdjul et al., 2015).
Chemical Reactions and Derivatives
Chemical Reactions and Novel Derivatives : Research into the chemical reactions of indole carbaldehydes has led to the development of new heterocyclic compounds. For example, the reaction of indole carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols has resulted in triazolo(thiadiazepino)indoles, highlighting the chemical reactivity of these compounds for generating novel molecules (Vikrishchuk et al., 2019).
Biological Evaluation
Antifungal Activity Evaluation : The synthesis and evaluation of triazolylindole derivatives for antifungal activity represent another area of application. These studies contribute to the ongoing search for more effective antifungal agents, highlighting the therapeutic potential of indole derivatives (Singh & Vedi, 2014).
Wirkmechanismus
Target of Action
It’s known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known to interact with their targets in a way that can lead to changes in cell biology .
Biochemical Pathways
Indole derivatives are known to influence various biological pathways, leading to their wide range of applications in treating different types of disorders .
Pharmacokinetics
The solubility of a similar compound, 2-(4-chloro-2-methylphenoxy)acetic acid ethyl, in various solvents has been reported . This information could potentially provide some insights into the bioavailability of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde.
Result of Action
It’s known that indole derivatives have various biologically vital properties and can influence cell biology .
Action Environment
The stability of a similar compound, 2-(4-chloro-2-methylphenoxy)acetic acid ethyl, under normal temperature has been reported . This could potentially provide some insights into the stability of this compound under different environmental conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-10-15(6-7-17(13)19)22-9-8-20-11-14(12-21)16-4-2-3-5-18(16)20/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPUDOQCDZVZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-2-furoate](/img/structure/B445166.png)
![Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445169.png)
![Isopropyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445170.png)

![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445172.png)
![ethyl 2-({[1-(1-adamantyl)-4-bromo-1H-pyrazol-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B445173.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445174.png)
![N-(2-fluorophenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B445177.png)
![7-chloro-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B445178.png)
![Methyl 2-[(3-propoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B445179.png)
![Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B445180.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445181.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B445182.png)
![N-(4-chlorophenyl)-2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B445188.png)
